BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE
CAS No.: 159549-97-0
Cat. No.: VC8342830
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159549-97-0 |
|---|---|
| Molecular Formula | C27H36N2O5 |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32) |
| Standard InChI Key | IKZFNIAMQFYRSM-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound features a central peptide backbone linking a Boc-protected leucine derivative (4-methylpentanamido) to a phenylalanine analog (3-phenylpropanoate). The Boc group (-O(C)(C(C)(C)C)) protects the amino functionality during synthesis, while the benzyl ester (-OCC6H5) enhances solubility and facilitates subsequent deprotection. The stereochemistry, inferred from its IUPAC name and SMILES string (CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C), indicates an (S)-configuration at chiral centers, critical for biological activity .
Physicochemical Properties
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 159549-97-0 |
| Molecular Formula | C27H36N2O5 |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | Benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
| SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
| InChIKey | IKZFNIAMQFYRSM-UHFFFAOYSA-N |
The Boc group’s tert-butyl moiety confers steric protection, while the benzyl ester’s aromaticity aids in purification via hydrophobic interactions.
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Boc-based SPPS, a method validated for peptide analogs . Key steps include:
-
Resin Loading: A 4-methylbenzhydrylamine (MBHA) resin anchors the C-terminal phenylalanine analog.
-
Deprotection: Trifluoroacetic acid (TFA) removes the Boc group (30% TFA/DCM, 30 min) .
-
Coupling: Activated Boc-leucine derivatives (3-fold excess) react with the resin-bound intermediate using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Coupling efficiency is monitored via ninhydrin tests.
-
Cleavage: Anhydrous hydrogen fluoride (HF) liberates the peptide from the resin, preserving side-chain protections .
Solution-Phase Synthesis
Alternative protocols employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) for solution-phase coupling, enhancing yield in non-polar solvents. For example, Boc-leucine is activated with HATU and DIEA (5 equiv.) in DMSO/NMP, achieving >90% coupling efficiency within 5 minutes .
Applications in Pharmaceutical Synthesis
Intermediate for Carfilzomib
This compound is a key intermediate in synthesizing Carfilzomib (Kyprolis®), a proteasome inhibitor for multiple myeloma . The Boc and benzyl groups ensure precise stereochemical control during the assembly of Carfilzomib’s tetrapeptide backbone. Post-synthesis, catalytic hydrogenation removes the benzyl ester, exposing the free carboxylic acid for subsequent amidation .
Peptide Mimetics and Drug Design
The phenylpropanoate moiety mimics natural peptide substrates, enabling the development of protease-resistant analogs. For instance, replacing labile amide bonds with ester linkages enhances metabolic stability, a strategy employed in antiviral and anticancer agents.
Research Findings and Biological Relevance
Proteasome Inhibition
While direct studies are scarce, structural analogs demonstrate proteasome inhibitory activity by targeting the chymotrypsin-like subunit. The leucine-phenylalanine dipeptide motif aligns with the proteasome’s substrate-binding pockets, facilitating irreversible binding via epoxyketone warheads (as in Carfilzomib) .
Stability and Pharmacokinetics
Challenges and Future Directions
Scalability
HF cleavage poses safety risks, prompting exploration of milder agents like TFA/thioanisole. Advances in flow chemistry may enable continuous manufacturing, reducing reliance on batch processes .
Targeted Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) could enhance tumor specificity. Preliminary studies with HER2-targeted ADCs show reduced off-target toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume